molecular formula C17H22Cl2N4O B1435058 4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride CAS No. 2108138-88-9

4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride

Cat. No.: B1435058
CAS No.: 2108138-88-9
M. Wt: 369.3 g/mol
InChI Key: CZBHWIQVONEOEE-UHFFFAOYSA-N
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Description

4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine-containing compounds are significant in the pharmaceutical industry due to their diverse biological activities and presence in various therapeutic agents

Preparation Methods

The synthesis of 4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride involves several steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrimidine moiety: This step typically involves the use of pyrimidine derivatives and suitable coupling reactions.

Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques .

Chemical Reactions Analysis

4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrimidine rings.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions employed .

Scientific Research Applications

4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride can be compared with other piperidine and pyrimidine derivatives. Similar compounds include:

    Piperidine derivatives: These include various substituted piperidines with different functional groups.

    Pyrimidine derivatives: These include compounds with similar pyrimidine rings but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities .

Properties

IUPAC Name

4-methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O.2ClH/c1-12-14(17(22)21-13-7-3-2-4-8-13)11-19-16(20-12)15-9-5-6-10-18-15;;/h2-4,7-8,11,15,18H,5-6,9-10H2,1H3,(H,21,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBHWIQVONEOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2)C3CCCCN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride
Reactant of Route 2
4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride
Reactant of Route 3
4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride
Reactant of Route 4
4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride
Reactant of Route 5
4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride
Reactant of Route 6
4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride

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